molecular formula C₁₅H₂₆O₃ B023195 2-Oxo-cyclobutane undecanoic acid CAS No. 169263-77-8

2-Oxo-cyclobutane undecanoic acid

Cat. No. B023195
CAS RN: 169263-77-8
M. Wt: 254.36 g/mol
InChI Key: XFBXXTOEKUXMOY-UHFFFAOYSA-N
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Description

2-Oxo-cyclobutane undecanoic acid is a 2-substituted cyclobutanone . It is used in the development of an enzyme-linked immunosorbent assay (ELISA) for the detection of irradiated foods . The CAS Number for this compound is 169263-77-8 .

Scientific Research Applications

Cyclobutane Applications

Synthesis of Natural Products: Cyclobutanes are widely distributed in a large class of natural products featuring diverse pharmaceutical activities and intricate structural frameworks . The [2 + 2] cycloaddition is unequivocally the primary and most commonly used method for synthesizing cyclobutanes .

Drug Design and Development: Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve ADMET properties .

Treatment of Autoimmune Diseases: In 2012, Pfizer successfully launched Xeljanz, a medication targeting the JAK1/JAK3 receptors for the treatment of rheumatoid arthritis . Abrocitinib, a sulphonamide derivative approved by FDA for marketing in 2023, was developed by replacing the piperidine structure in Xeljanz with a 1,3-disubstituted cyclobutane structure .

Undecanoic Acid Applications

Antifungal Treatments: Undecanoic acid is a saturated medium-chain fatty acid with known antifungal effects . It has been studied most widely in Trichophyton rubrum, where it elicits profound effects on pivotal processes in the cell wall, membrane assembly, lipid metabolism, pathogenesis, and even mRNA processing .

Combination Therapy: Considering the known antifungal activities and associated mechanisms of undecanoic acid, its potential use in combination therapy has been suggested . This could widen the range of therapeutic possibilities .

Chemical Modification: Undecanoic acid is suitable for chemical modification . This property might be useful in synergic therapies and in the development of novel therapeutics against fungal infections .

Safety and Hazards

2-Oxo-cyclobutane undecanoic acid is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Undecanoic acid, a related compound, shows promise as a novel therapeutic against fungal infections. Considering the known antifungal activities and associated mechanisms of undecanoic acid, its potential use in combination therapy, and the ability to modify the parent compound structure, undecanoic acid shows promise as a novel therapeutic against fungal infections .

properties

IUPAC Name

11-(2-oxocyclobutyl)undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O3/c16-14-12-11-13(14)9-7-5-3-1-2-4-6-8-10-15(17)18/h13H,1-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBXXTOEKUXMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444798
Record name AGN-PC-05J41S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-cyclobutane undecanoic acid

CAS RN

169263-77-8
Record name AGN-PC-05J41S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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